(S)-(4-フルオロフェニル)オキシラン

説明

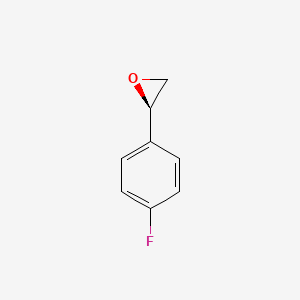

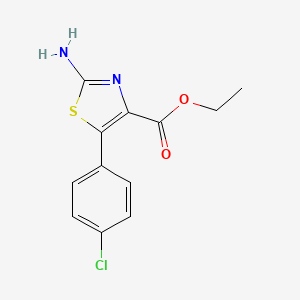

-(S)-(4-Fluorophenyl)oxirane, also known as 4-fluoro-1-phenyl-1-oxirane, is a compound that is widely used in organic synthesis. It is a versatile building block for the preparation of a variety of functionalized molecules, such as chiral synthons, new drugs, and pharmaceutical intermediates. 4-fluoro-1-phenyl-1-oxirane is also commonly used as a starting material for the synthesis of enantiomerically pure compounds. This compound is of great interest to organic chemists due to its wide range of potential applications.

科学的研究の応用

有機合成中間体

“(S)-(4-フルオロフェニル)オキシラン”のようなオキシラン環は、様々な化学物質の製造における中間体として広く使用されています。 環開裂反応によって分子に官能基を導入する上で重要な役割を果たします .

医薬品用途

オキシラン環を持つ“(S)-(4-フルオロフェニル)オキシラン”のような化合物の独特の構造的特徴は、潜在的な治療用途につながる可能性があります。 これらの化合物は、典型的には薬理学的意義と潜在的な医薬品開発のために研究されています .

ポリマーとコーティング業界

オキシランは、ポリマーとコーティング業界で使用されており、その反応性を活用して所望の特性を持つ材料を製造しています .

ハイドレート研究

オキシラン化合物の幾何学的および親水性効果は、ハイドレート研究で研究されています。 これには、分子サイズと形状に基づいてハイドレートを形成する能力と、ハイドレート安定性への影響を調査することが含まれます .

カチオン光重合

“(S)-(4-フルオロフェニル)オキシラン”は、カチオン光重合プロセスに関与している可能性があります。このプロセスは、酸素によって阻害されず、非常に長い活性中心寿命を持つなどのユニークな利点があり、様々な用途に役立ちます .

共重合プロセス

オキシランから製造できる交互共重合体は、他の共重合体とは異なる特性を持っています。 この化合物は、オキシアニオン環開裂共重合プロセスにおける可能性について調査することができます .

作用機序

The mechanism of action for oxiranes often involves the ring-opening reaction. For instance, in the amine-catalyzed reaction of oxiranes with carboxylic acids, the carbocation generation via the ring-opening reaction of the oxirane-derived oxonium ion is indispensable for the crossover reaction from oxirane to the vinyl ether .

将来の方向性

Oxiranes have been increasingly exploited in various fields, including the synthesis of advanced polymeric materials and as structural components of U.S. Food and Drug Administration (FDA) approved pharmaceuticals . Future research may focus on developing new methodologies for oxirane synthesis and incorporation, as well as utilizing the reactivity of oxiranes in the synthesis of complex molecules .

特性

IUPAC Name |

(2S)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459340 | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134356-74-4, 134356-73-3 | |

| Record name | (2S)-2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)